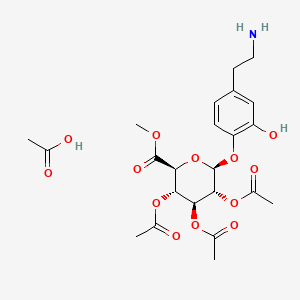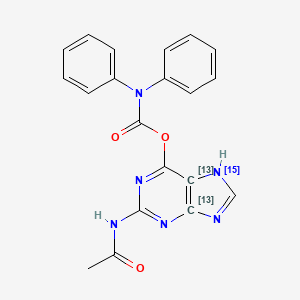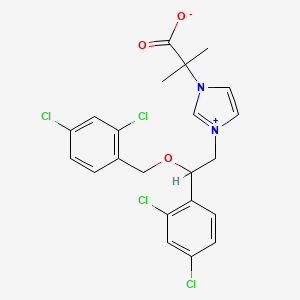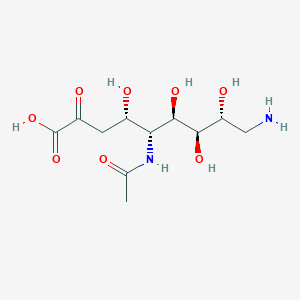
5-acetamido-3,5,9-trideoxy-9-amino-D-glycero-D-galacto-2-nonulosonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-9-amino-9-deoxyneuraminic Acid is a derivative of neuraminic acid, a key component in the structure of sialic acids. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular recognition, signaling, and adhesion processes. N-Acetyl-9-amino-9-deoxyneuraminic Acid is particularly significant due to its unique structure, which includes an amino group at the ninth position, making it a valuable compound in biochemical and medical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-9-amino-9-deoxyneuraminic Acid typically involves the modification of neuraminic acid derivativesThis can be achieved through a series of chemical reactions involving reagents such as acetic anhydride and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of N-Acetyl-9-amino-9-deoxyneuraminic Acid often employs biotechnological approaches, including the use of engineered microbial strains capable of producing the compound through fermentation processes. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-9-amino-9-deoxyneuraminic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group at the ninth position can be substituted with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products
Wissenschaftliche Forschungsanwendungen
N-Acetyl-9-amino-9-deoxyneuraminic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex glycoconjugates and as a substrate in enzymatic studies.
Biology: The compound is employed in the study of cell surface interactions and signaling pathways involving sialic acids.
Medicine: It has potential therapeutic applications, including the development of antiviral agents targeting neuraminidase enzymes.
Industry: N-Acetyl-9-amino-9-deoxyneuraminic Acid is used in the production of diagnostic reagents and as a component in various biotechnological processes
Wirkmechanismus
The mechanism of action of N-Acetyl-9-amino-9-deoxyneuraminic Acid involves its interaction with specific molecular targets, such as neuraminidase enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, thereby preventing the cleavage of sialic acids from glycoproteins and glycolipids. This inhibition can disrupt viral replication and other biological processes dependent on neuraminidase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylneuraminic Acid: Lacks the amino group at the ninth position, making it less reactive in certain chemical reactions.
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid: Known for its inhibitory effects on neuraminidase enzymes, similar to N-Acetyl-9-amino-9-deoxyneuraminic Acid.
Uniqueness
N-Acetyl-9-amino-9-deoxyneuraminic Acid is unique due to the presence of the amino group at the ninth position, which enhances its reactivity and potential for modification. This structural feature makes it a valuable tool in the synthesis of novel glycoconjugates and in the development of therapeutic agents .
Eigenschaften
Molekularformel |
C11H20N2O8 |
|---|---|
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
(4S,5R,6R,7R,8R)-5-acetamido-9-amino-4,6,7,8-tetrahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-12/h5,7-10,15,17-19H,2-3,12H2,1H3,(H,13,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1 |
InChI-Schlüssel |
YOUCQAACRFVTEI-BOHATCBPSA-N |
Isomerische SMILES |
CC(=O)N[C@H]([C@H](CC(=O)C(=O)O)O)[C@H]([C@@H]([C@@H](CN)O)O)O |
Kanonische SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13845096.png)

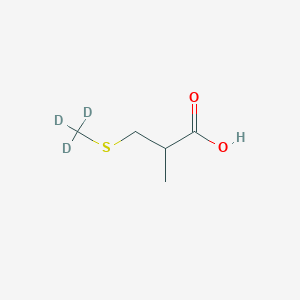
![5-Amino-1-[(2,4-dichlorophenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13845102.png)
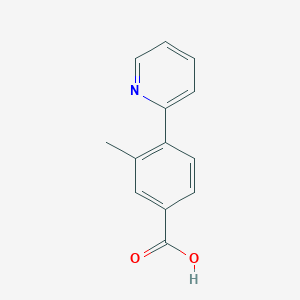
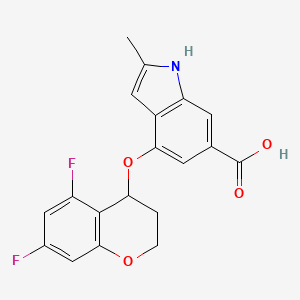
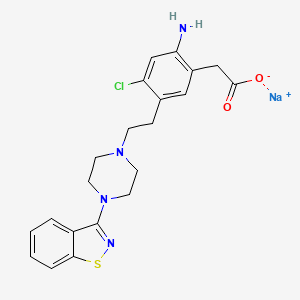
![(4-Chlorobenzo[b]thiophen-2-yl)(piperazin-1-yl)methanone](/img/structure/B13845134.png)
![1-[Bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6-heptadeuterio-6-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;deuterium monohydride](/img/structure/B13845138.png)
